Standard hole-transport materials (e.g., NPB) create an energy barrier at the ITO anode, increasing operating voltage and limiting OLED efficiency. Dntpd is engineered as a dedicated hole-injection layer that resolves this interface issue.
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Dntpd, or N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine), is an advanced organic semiconductor belonging to the triarylamine class of materials. With an extended molecular structure containing four triarylamine units, it is specifically engineered for use as a hole-injection layer (HIL) or hole-transport layer (HTL) in high-performance Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. [1] Its primary function is to facilitate the efficient transfer of positive charge carriers (holes) from the anode, such as indium tin oxide (ITO), into the subsequent organic layers, a critical factor for device efficiency and operational stability.
Direct substitution of Dntpd with more common, general-purpose hole-transport materials (HTMs) like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is often suboptimal for advanced OLED device architectures. While standard HTMs facilitate hole transport, Dntpd is specifically designed to optimize the critical energetic interface between the transparent conductive anode (e.g., ITO) and the organic stack. Its function is to lower the initial energy barrier for hole injection, a distinct role from the bulk hole transport provided by materials like NPB. [1] Attempting to use a single, standard HTM for both injection and transport roles can lead to a significant energy mismatch at the anode, resulting in higher operating voltages and a less favorable balance of charge carriers within the emissive layer, ultimately compromising device efficiency and power consumption. [1]
When deposited on an indium tin oxide (ITO) anode, Dntpd establishes a more favorable energy level alignment for hole injection compared to the widely used hole-transporter NPB. The hole injection barrier from the ITO Fermi level to the Highest Occupied Molecular Orbital (HOMO) is significantly reduced. Specifically, the barrier at the ITO/Dntpd interface is 1.13 eV, which is 0.20 eV lower than the 1.33 eV barrier measured at a standard ITO/NPB interface. [1]
| Evidence Dimension | Hole Injection Barrier from ITO Anode (eV) |
| Target Compound Data | 1.13 eV |
| Comparator Or Baseline | NPB (Standard HTL): 1.33 eV |
| Quantified Difference | 0.20 eV lower barrier with Dntpd |
| Conditions | Interface energetics measured via ultraviolet photoemission spectroscopy (UPS) on an ITO substrate. |
A lower hole injection barrier directly reduces the turn-on and operating voltage of the OLED device, leading to improved power efficiency and reduced energy consumption.
The use of Dntpd as a dedicated hole-injection layer in a dual-layer ITO/Dntpd/NPB stack results in superior device performance compared to a single-layer ITO/NPB architecture. This is attributed to a 'hole retardation' effect caused by a small, engineered energy barrier of 0.36 eV at the Dntpd/NPB interface, which prevents an excess of holes from flooding the emissive layer. [1] This improved charge balance leads to a significant increase in device efficiency. In a comparative study, an OLED with the ITO/Dntpd/NPB structure demonstrated a current efficiency more than 18% higher than the control device using only NPB, particularly in the practical luminance range above 1000 cd/m². [1]
| Evidence Dimension | Current Efficiency Improvement |
| Target Compound Data | >18% increase (at >1000 cd/m²) |
| Comparator Or Baseline | Standard device with ITO/NPB structure |
| Quantified Difference | An increase of over 18% in current efficiency |
| Conditions | Comparison of OLED devices with the structures ITO/DNTPD(50nm)/NPB(50nm)/Alq3(50nm)/LiF/Al and ITO/NPB(100nm)/Alq3(50nm)/LiF/Al. |
A higher current efficiency means the device produces more light for the same amount of electrical current, a critical metric for developing brighter, more efficient displays and lighting solutions.
For applications where power consumption is a primary constraint, Dntpd is the right choice as a hole-injection layer. Its demonstrated ability to lower the hole injection barrier from the ITO anode enables the design of devices with lower turn-on and operating voltages, directly contributing to longer battery life and reduced energy usage. [1]
In device architectures targeting the highest possible current efficiency, such as in premium displays or solid-state lighting, Dntpd serves as a critical component. By creating a dual-layer HIL/HTL stack with a material like NPB, Dntpd helps to balance the charge carrier flux within the emissive zone, leading to efficiency gains of over 18% and enabling higher luminance at a given drive current. [1]
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